molecular formula C9H9NO5 B1428595 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone CAS No. 418759-58-7

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone

Cat. No.: B1428595
CAS No.: 418759-58-7
M. Wt: 211.17 g/mol
InChI Key: GZOJFKIFPFUTFG-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with three distinct functional groups: a hydroxyl (-OH) at position 4, a methoxy (-OCH₃) at position 5, and a nitro (-NO₂) group at position 2. The acetyl (-COCH₃) group at position 1 completes the structure. Its structural analogs, however, provide insights into its behavior, synthesis, and applications .

Properties

IUPAC Name

1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOJFKIFPFUTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone, a nitrophenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's unique structural features contribute to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H11N1O4
  • Molecular Weight : 223.20 g/mol
  • Functional Groups : Hydroxy (-OH), Methoxy (-OCH3), Nitro (-NO2)

This compound's structural characteristics allow it to participate in various biochemical interactions, influencing its biological activity.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibits selective toxicity, which is crucial for developing targeted cancer therapies.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic activity of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via upregulation of pro-apoptotic genes (Bax, P53)
HCT-11615.3Cell cycle arrest and DNA fragmentation

The compound's ability to induce apoptosis and halt cell cycle progression highlights its potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, demonstrating significant inhibition.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound can serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially modulates receptor signaling pathways that regulate cell survival and proliferation.
  • DNA Interference : The nitro group may facilitate interactions with DNA, leading to fragmentation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of nitrophenyl derivatives to optimize their biological activity. Variations in substituents on the phenyl ring significantly influence the compound's efficacy.

Table of SAR Findings

Compound VariantBiological ActivityNotes
This compoundHigh anticancer activityPreferred for further modification
1-(4-Hydroxy-2-nitrophenyl)ethanoneModerate activityLess effective due to reduced binding affinity
1-(3-Methoxy-5-nitrophenyl)ethanoneLow activityUnfavorable steric hindrance

These studies emphasize the importance of specific functional groups in enhancing biological activity.

Comparison with Similar Compounds

Key Observations :

  • Nitro Group : The nitro group at position 2 in the target compound distinguishes it from most analogs (e.g., ), introducing strong electron-withdrawing effects that may enhance stability and alter reactivity in substitution or coupling reactions .
2.3 Physical Properties

Melting points (m.p.) and solubility trends can be inferred from analogs:

Compound m.p. (°C) Notes
1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone 149–150 High m.p. due to nitro and biphenyl structure.
1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethanone 88–89 Lower m.p. from reduced symmetry.
1-(4-Hydroxy-3-methoxyphenyl)ethanone Not reported Likely lower m.p. than nitro-containing analogs.

Predicted Properties for Target Compound :

  • m.p. : Likely 130–160°C (comparable to nitro-substituted analogs ).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to hydroxyl and nitro groups.

Preparation Methods

Nitration of Methoxy-Hydroxy Acetophenone Precursors

A common and effective approach to synthesize 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone involves the selective nitration of 4-hydroxy-5-methoxyacetophenone or closely related derivatives. The nitration is typically conducted using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and avoid over-nitration or side reactions.

  • Reaction Conditions: The nitration is carried out at low temperatures (0–5°C) to favor substitution at the 2-position relative to the acetyl group, leveraging the directing effects of the hydroxy and methoxy groups on the aromatic ring.
  • Workup: After nitration, the reaction mixture is quenched with ice water, and the crude product is isolated by filtration or extraction.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or column chromatography is employed to obtain the pure compound.

Demethylation and Functional Group Interconversion

In some synthetic strategies, the methoxy group is introduced initially as a methyl ether, which can be selectively demethylated under mild basic conditions to yield the phenolic hydroxy group at the 4-position. This method is useful when starting from 3-methoxy-4-hydroxy-5-nitrobenzaldehyde or related intermediates.

  • Demethylation Agents: Triethylamine in ethanol at elevated temperatures (70–75°C) has been reported to effectively remove methyl groups ortho to nitro substituents without disrupting other functional groups.
  • Advantages: This method allows for the preparation of catechol derivatives and related compounds with precise substitution patterns, as demonstrated in the synthesis of related nitrophenyl ethanones.

Grignard Reaction Followed by Oxidation

Another route involves the formation of (5-methoxy-2-nitrophenyl)(phenyl)methanol intermediates via Grignard addition to benzaldehyde derivatives, followed by oxidation to the corresponding acetophenone.

  • Procedure: Starting from 3-iodo-4-nitroanisole, a Grignard reagent such as 4-methoxyphenylmagnesium chloride is added at low temperature (-40 to -20°C), then benzaldehyde is introduced to form the secondary alcohol intermediate.
  • Oxidation: The secondary alcohol is oxidized to the ketone to yield the target acetophenone derivative.
  • Yield: Reported yields for this method are moderate to good (around 60–70%).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Nitration HNO3/H2SO4 (mixed acid) 0–5°C 60–75 Controlled temperature for regioselectivity
Demethylation Triethylamine in ethanol 70–75°C, 12 h 45–60 Selective cleavage of methyl ethers ortho to nitro
Grignard Addition 4-methoxyphenylmagnesium chloride in THF -40 to -20°C 68 Followed by benzaldehyde addition
Oxidation of alcohol Standard oxidants (e.g., PCC, Dess-Martin) Room temperature 65–70 Converts secondary alcohol to ketone
Purification Recrystallization or column chromatography Ambient Essential for high purity

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic proton signals include singlets for the methoxy group (~3.9 ppm) and the aromatic protons, with shifts influenced by the electron-withdrawing nitro group.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the nitro-substituted acetophenone.
  • Melting Point: Typically observed in the range of 140–150°C, confirming purity and structural integrity.
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity ≥95% after purification steps.

Comparative Analysis with Similar Compounds

Compound Substituents Melting Point (°C) Yield (%) Key Notes
This compound Hydroxy (4), Methoxy (5), Nitro (2) 140–150 60–75 Selective nitration and demethylation routes
1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone Hydroxy (4), Methoxy (3), Nitro (5) 148–149 65–70 Similar synthetic approach with minor positional differences
1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Hydroxy (2), Methyl (4), Nitro (5) 135–140 55–70 Nitration of methyl-substituted acetophenone

Q & A

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration).
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry) .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
Reactant of Route 2
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone

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